![molecular formula C9H12O3 B14590662 (4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione CAS No. 61176-41-8](/img/structure/B14590662.png)
(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[c]pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the intramolecular [3+2] cycloaddition of silyl nitronate generated from 4-benzyloxy-3-nitroocta-2,7-diene . The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
- (4aS,7S,7aR)-4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one
- Nepetalactone
- Geniposidic acid
Uniqueness
(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61176-41-8 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(4aS,7aS)-7a-methyl-4,4a,6,7-tetrahydro-1H-cyclopenta[c]pyran-3,5-dione |
InChI |
InChI=1S/C9H12O3/c1-9-3-2-7(10)6(9)4-8(11)12-5-9/h6H,2-5H2,1H3/t6-,9-/m1/s1 |
InChI Key |
UGQWNZIXJKIMRE-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)[C@H]1CC(=O)OC2 |
Canonical SMILES |
CC12CCC(=O)C1CC(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)
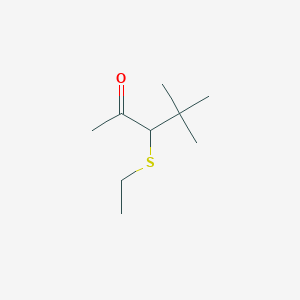


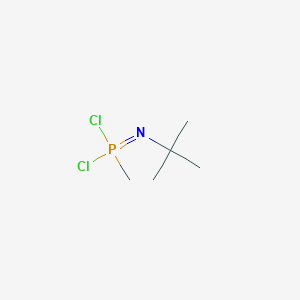
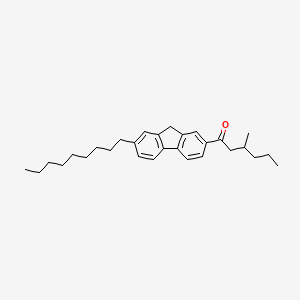
![Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate](/img/structure/B14590628.png)
![1,1'-[(3-Chlorophenyl)methylene]dipiperidine](/img/structure/B14590630.png)

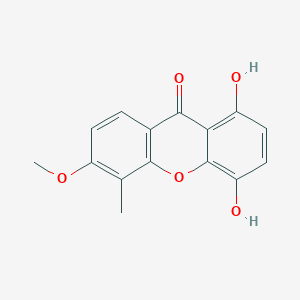
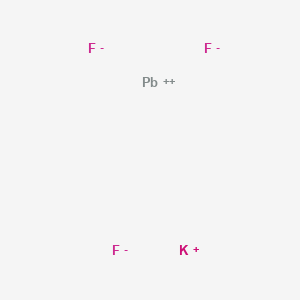
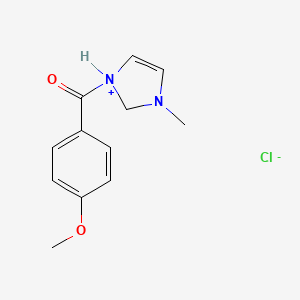
![5-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14590649.png)
